3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide
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Overview
Description
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide is a complex organic compound that features a thiazolidine ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide typically involves multiple steps. One common method starts with the reaction of 1-methyl-urea with oxalyl chloride to form an intermediate, which is then reacted with a substituted benzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride
- 3-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid
Uniqueness
Compared to similar compounds, 3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide stands out due to its unique combination of a thiazolidine ring and a benzamide structure
Properties
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-11-24(22,23)19(17(12)21)15-9-5-6-13(10-15)16(20)18-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPXZMMJWLMTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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